- Synthesis and chiroptical properties of bridged 2,2'-diaminobiphenyl derivatives, Journal of the Chemical Society, 1984, (9), 2013-22

Cas no 93415-79-3 (Methyl 2-iodo-3-nitrobenzoate)

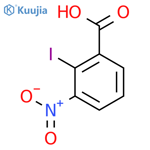

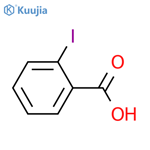

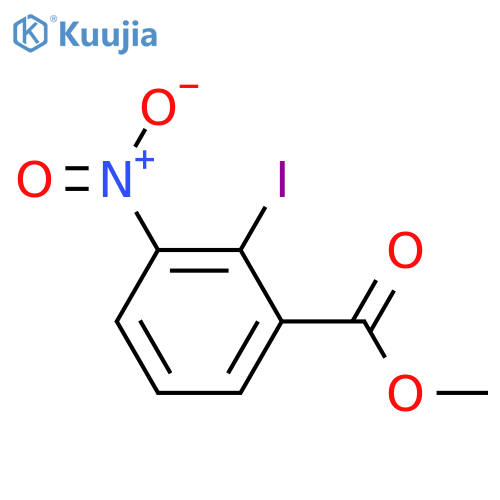

Methyl 2-iodo-3-nitrobenzoate structure

Nome del prodotto:Methyl 2-iodo-3-nitrobenzoate

Methyl 2-iodo-3-nitrobenzoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzoic acid,2-iodo-3-nitro-, methyl ester

- 2-IODO-3-NITROBENZOIC ACID METHYL ESTER

- Methyl 2-iodo-3-nitrobenzoate

- 2-iodo-3-nitro-benzoic acid methyl ester

- 2-Jod-3-nitro-benzoesaeure-methylester

- methyl 3-nitro-2-iodobenzoate

- Benzoic acid, 2-iodo-3-nitro-, methyl ester

- NSC98959

- METHYL2-IODO-3-NITROBENZOATE

- PubChem22604

- CMCWXWQXFLAUFM-UHFFFAOYSA-N

- methyl 2-iodanyl-3-nitro-benzoate

- TRA0044479

- OR22137

- FCH1322034

- SY019930

- NSC 98959

- SCHEMBL431500

- CS-0105549

- MFCD00114906

- AS-31133

- DTXSID40294961

- DB-023156

- 93415-79-3

- NSC-98959

- AC-23869

- AKOS015955205

-

- MDL: MFCD00114906

- Inchi: 1S/C8H6INO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3

- Chiave InChI: CMCWXWQXFLAUFM-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(I)=C([N+](=O)[O-])C=CC=1)OC

Proprietà calcolate

- Massa esatta: 306.93400

- Massa monoisotopica: 306.93416g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 14

- Conta legami ruotabili: 2

- Complessità: 240

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 72.1

- XLogP3: 2.3

Proprietà sperimentali

- PSA: 72.12000

- LogP: 2.50920

Methyl 2-iodo-3-nitrobenzoate Informazioni sulla sicurezza

Methyl 2-iodo-3-nitrobenzoate Dati doganali

- CODICE SA:2916399090

- Dati doganali:

Codice doganale cinese:

2916399090Panoramica:

2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Riassunto:

2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

Methyl 2-iodo-3-nitrobenzoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176189-250mg |

Methyl 2-iodo-3-nitrobenzoate |

93415-79-3 | 98% | 250mg |

¥126.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D692334-1g |

Methyl 2-Iodo-3-nitrobenzoate |

93415-79-3 | >97% | 1g |

$105 | 2023-09-03 | |

| TRC | M262643-1g |

Methyl 2-iodo-3-nitrobenzoate |

93415-79-3 | 1g |

$161.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KM617-1g |

Methyl 2-iodo-3-nitrobenzoate |

93415-79-3 | 98% | 1g |

522.0CNY | 2021-08-04 | |

| eNovation Chemicals LLC | Y1046025-10g |

Methyl 2-Iodo-3-nitrobenzoate |

93415-79-3 | 97% | 10g |

$170 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1046025-5g |

Methyl 2-Iodo-3-nitrobenzoate |

93415-79-3 | 97% | 5g |

$115 | 2024-06-07 | |

| eNovation Chemicals LLC | Y0996030-25g |

Methyl 2-Iodo-3-nitrobenzoate |

93415-79-3 | 95% | 25g |

$700 | 2024-08-02 | |

| Chemenu | CM324383-10g |

Methyl 2-Iodo-3-nitrobenzoate |

93415-79-3 | 95% | 10g |

$309 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176189-5g |

Methyl 2-iodo-3-nitrobenzoate |

93415-79-3 | 98% | 5g |

¥540.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D692334-10g |

Methyl 2-Iodo-3-nitrobenzoate |

93415-79-3 | >97% | 10g |

$320 | 2024-07-20 |

Methyl 2-iodo-3-nitrobenzoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sulfuric acid

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 20 h, reflux

Riferimento

- Preparation of 3,4-dihydropyrrolo[4,3,2-de]isoquinolin-5(1H)-ones and analogs as poly(ADP-ribose) polymerase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: 5-Methyl-1,3-dinitro-1H-pyrazole Catalysts: Indium triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 16 h, rt → 80 °C

Riferimento

- From N-H Nitration to Controllable Aromatic Mononitration and Dinitration-The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent, JACS Au, 2022, 2(9), 2152-2161

Synthetic Routes 4

Condizioni di reazione

Riferimento

- 5-Nitroisocoumarins from tandem Castro-Stephens coupling-6-endo-dig cyclisation of 2-iodo-3-nitrobenzoic acid and arylethynes and ring-closure of methyl 2-alkynyl-3-nitrobenzoates with electrophiles. [Erratum to document cited in CA145:103504], Tetrahedron, 2007, 63(19),

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 48 h, reflux

Riferimento

- 5-Nitroisocoumarins from tandem Castro-Stephens coupling-6-endo-dig cyclisation of 2-iodo-3-nitrobenzoic acid and arylethynes and ring-closure of methyl 2-alkynyl-3-nitrobenzoates with electrophiles, Tetrahedron, 2006, 62(20), 4829-4837

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Mercuric acetate Solvents: Water

1.2 Reagents: Sodium hydroxide , Iodine Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Methanol

1.2 Reagents: Sodium hydroxide , Iodine Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Methanol

Riferimento

- A new synthesis of 'push-pull' naphthalenes by condensation of nitro-2-methylbenzoate esters with dimethylacetamide dimethyl acetal, Tetrahedron Letters, 2002, 43(12), 2299-2302

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 12 h, reflux

Riferimento

- Preparation of bicyclic compounds as melatonin receptor agonists for treatment and prevention of sleep disorders, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Nitric acid Catalysts: Sulfuric acid Solvents: Water ; 10 min, 0 °C; 15 min, 0 °C; 0 °C → 23 °C; 30 min, 23 °C; 23 °C → 130 °C; 1 h, 130 °C; 130 °C → rt

1.2 Reagents: Potassium iodide Catalysts: Sulfuric acid Solvents: Water ; rt; 1 h, 100 °C

1.3 Catalysts: Sulfuric acid Solvents: Water ; overnight, reflux; reflux → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 3; pH 5

1.2 Reagents: Potassium iodide Catalysts: Sulfuric acid Solvents: Water ; rt; 1 h, 100 °C

1.3 Catalysts: Sulfuric acid Solvents: Water ; overnight, reflux; reflux → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 3; pH 5

Riferimento

- A photoredox-neutral Smiles rearrangement of 2-aryloxybenzoic acids, Organic & Biomolecular Chemistry, 2017, 15(45), 9680-9684

Methyl 2-iodo-3-nitrobenzoate Raw materials

Methyl 2-iodo-3-nitrobenzoate Preparation Products

Methyl 2-iodo-3-nitrobenzoate Letteratura correlata

-

1. 646. Polycyclic cinnoline derivatives. Part III. The synthesis of the 4,5,9,10-tetra-azapyrene ring system and some non-planar benzo[c]cinnolinesP. F. Holt,A. N. Hughes J. Chem. Soc. 1960 3216

-

Chandana Pramanik,Paritosh Barik,Sk Asraf Ali,Dipti Sovamayee Nayak,Mohammed Ikbal,Arabinda Mandal,Rathin Jana,Soumen Giri,Shubhankar Samanta New J. Chem. 2023 47 6476

93415-79-3 (Methyl 2-iodo-3-nitrobenzoate) Prodotti correlati

- 89976-27-2(methyl 4-iodo-3-nitro-benzoate)

- 5398-69-6(2-Iodo-3-nitrobenzoic acid)

- 1261960-08-0(3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid)

- 76377-79-2(Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate)

- 2243511-85-3((3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide)

- 2034436-70-7(3-{1-(2-methylbenzoyl)piperidin-4-ylmethyl}-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2137959-88-5(5-nitro-2-(3-oxomorpholin-4-yl)benzonitrile)

- 2138042-06-3(4-Methyl-1-(2-methylbutyl)cyclohex-2-en-1-ol)

- 117320-66-8(4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol)

- 1343702-40-8(3-aminooxane-3-carboxamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93415-79-3)Methyl 2-iodo-3-nitrobenzoate

Purezza:99%

Quantità:25g

Prezzo ($):236.0